molecular formula C19H37NO4S B3037959 2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid CAS No. 679834-30-1

2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid

Cat. No.: B3037959
CAS No.: 679834-30-1
M. Wt: 375.6 g/mol
InChI Key: DKUXMHXTWXLPKD-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid is a synthetic compound with a unique structure that combines a long-chain fatty acid derivative with an ethanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid typically involves the following steps:

    Preparation of the fatty acid derivative:

    Amidation reaction: The fatty acid derivative is then reacted with ethanesulfonic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification steps: Such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonic acid group under basic conditions.

Major Products

    Epoxides and diols: From oxidation reactions.

    Saturated derivatives: From reduction reactions.

    Substituted sulfonic acid derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cell signaling and membrane interactions.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of novel materials and surfactants.

Mechanism of Action

The mechanism of action of 2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid involves its interaction with specific molecular targets and pathways:

    Molecular targets: The compound may interact with cell membrane components, enzymes, or receptors.

    Pathways involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-aminoethanesulfonic acid:

    2-(N-morpholino)ethanesulfonic acid: A buffering agent used in biological and biochemical research.

Uniqueness

2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid is unique due to its combination of a long-chain fatty acid derivative and an ethanesulfonic acid moiety, which imparts distinct chemical and biological properties not found in simpler compounds like taurine or 2-(N-morpholino)ethanesulfonic acid.

Properties

IUPAC Name

2-[[(Z)-15-methylhexadec-9-enoyl]amino]ethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4S/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-19(21)20-16-17-25(22,23)24/h4,6,18H,3,5,7-17H2,1-2H3,(H,20,21)(H,22,23,24)/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUXMHXTWXLPKD-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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